molecular formula C16H12N2O3 B8723125 5-(9H-fluoren-9-ylmethoxy)-3H-1,3,4-oxadiazol-2-one CAS No. 250280-31-0

5-(9H-fluoren-9-ylmethoxy)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B8723125
CAS No.: 250280-31-0
M. Wt: 280.28 g/mol
InChI Key: NCJBFDZDBVZGED-UHFFFAOYSA-N
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Description

5-(9H-fluoren-9-ylmethoxy)-3H-1,3,4-oxadiazol-2-one is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

250280-31-0

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxy)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C16H12N2O3/c19-15-17-18-16(21-15)20-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,17,19)

InChI Key

NCJBFDZDBVZGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC4=NNC(=O)O4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 equivalents of phosgene (1.89M in toluene; 4.2 ml) are added to a solution of 3.91 mmol of 9H-fluoren-9-ylmethyl hydrazinecarboxylate in 40 ml of dichloromethane and 40 ml of saturated aqueous NaHCO3 solution. The mixture is stirred for 15 minutes and then worked up as usual, giving 5-(9H-fluoren-9-ylmethoxy)-3H-[1,3,4]oxadiazol-2-one (“AB”)
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3.91 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of N-[(9H-fluoren-9-ylmethoxy)carbonyl]hydrazine (141) (1.49 g, 5.78 mmol), CH2Cl2 (60 ml) and saturated NaHCO3 solution (60 ml) was stirred vigorously at 0° C. for 5 minutes, and the solution was then left for 5 minutes without stirring. Phosgene (1.89 M in toluene, 7.95 ml, 15.0 mmol) was then carefully added to the lower, organic phase using a syringe, and stirring of the reaction mixture was begun again immediately after the addition. After 10 minutes, water (20 ml) and CH2Cl2 (20 ml) were added to the reaction mixture. The phases were then separated rapidly, the aqueous phase was extracted with CH2Cl2 (50 ml), and the combined organic phases were dried over Na2SO4. Removal of the solvent under reduced pressure and drying gave a colourless solid (1.35 g, 4.82 mmol, 83%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

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